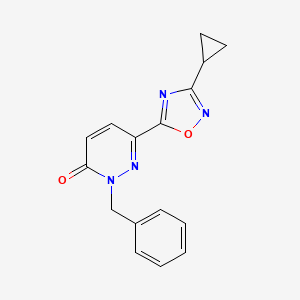

2-benzyl-6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-benzyl-6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C16H14N4O2 and its molecular weight is 294.314. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-benzyl-6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one is a synthetic compound that belongs to the class of pyridazines and oxadiazoles. Its unique structural features suggest potential biological activities, making it a subject of interest in medicinal chemistry. This article explores its biological activity, synthesizing methods, and relevant case studies.

Structural Overview

The molecular formula of this compound is C15H15N3O, with a molecular weight of approximately 253.30 g/mol. The compound features a pyridazine ring substituted with a benzyl group and a cyclopropyl-1,2,4-oxadiazol-5-yl moiety at the 3 and 6 positions, respectively.

Biological Activity

Research indicates that compounds containing oxadiazole rings often exhibit significant biological activities. Here are some notable findings regarding the biological activity of this compound:

Antitumor Activity

In studies involving various cell lines, compounds similar to this compound have shown promising antitumor properties. For instance, derivatives of oxadiazole have demonstrated cytotoxic effects against human leukemia and breast cancer cell lines with IC50 values ranging from sub-micromolar to micromolar concentrations .

The mechanism of action for compounds like this compound involves interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes or receptors involved in cancer progression .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Oxadiazole Ring : This can be achieved through the reaction of amidoximes with carboxylic acids under dehydrating conditions.

- Functionalization : The pyridazine ring is then functionalized by introducing the benzyl and cyclopropyl groups through nucleophilic substitution reactions.

Recent methodologies emphasize environmentally friendly approaches such as one-pot reactions and microwave-assisted synthesis to improve yields and reduce reaction times.

Comparative Analysis

To understand the potential of this compound better, it is useful to compare it with other compounds exhibiting similar structural features:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-(5-Cyclopropyl-1,3,4-Oxadiazol-2-Yl)-Piperidine | Contains an oxadiazole ring | Antimicrobial properties | Piperidine moiety enhances solubility |

| N-(Benzo[d][1,3]dioxol-5-Yl)-4-(5-Cyclopropyl...) | Benzo[d][1,3]dioxole fused with oxadiazole | Potential anti-inflammatory effects | Unique dioxole structure |

| 1-{3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazine... | Incorporates triazole and pyridazine rings | Anticancer activity | Triazole enhances biological interactions |

These compounds demonstrate varying degrees of biological activity while sharing core structural elements with 2-benzyl-6-(3-cyclopropyl-1,2,4-oxadiazol-5-y)pyridazin-3(2H)-one. Their unique attributes highlight the potential for developing new derivatives based on this scaffold for enhanced therapeutic efficacy.

Case Studies

Several studies have evaluated the biological activity of related oxadiazole derivatives:

- Anticancer Studies : Research has shown that certain oxadiazole derivatives exhibit higher cytotoxicity compared to standard chemotherapeutics like doxorubicin against various cancer cell lines including MCF7 and A549 .

- Apoptosis Induction : Flow cytometry assays indicated that some derivatives induce apoptosis in cancer cells in a dose-dependent manner by increasing p53 expression levels and caspase activation .

Propiedades

IUPAC Name |

2-benzyl-6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c21-14-9-8-13(16-17-15(19-22-16)12-6-7-12)18-20(14)10-11-4-2-1-3-5-11/h1-5,8-9,12H,6-7,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJJLXYHEXGIBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=NN(C(=O)C=C3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.